N-(1-naphthyl)-N-(phenylmethylene)amine

Description

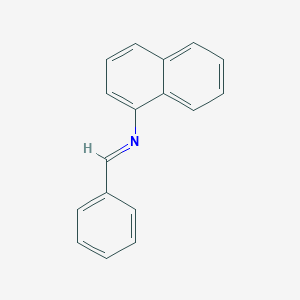

Structure

3D Structure

Propriétés

IUPAC Name |

N-naphthalen-1-yl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPYSYDZNCHIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360901 | |

| Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890-51-7 | |

| Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

High-Yield Synthesis of N-(1-Naphthyl)-N-(phenylmethylene)amine

A Technical Guide for Organic Chemists and Process Engineers

Executive Summary

This technical guide details the synthesis of N-(1-naphthyl)-N-(phenylmethylene)amine (also known as N-benzylidene-1-naphthylamine; CAS: 890-51-7). This compound belongs to the class of Schiff bases (imines/azomethines), widely utilized as ligands in coordination chemistry, intermediates in pharmaceutical synthesis, and precursors for organic semiconductors.

The protocol focuses on a condensation reaction between 1-naphthylamine and benzaldehyde .[1] While conceptually simple, the reversibility of imine formation requires precise control over solvent conditions, catalysis, and water removal to maximize yield. This guide prioritizes the acid-catalyzed dehydration method in ethanol, a standard yet robust approach for laboratory-scale synthesis.

Safety & Handling (Critical)

Warning: Carcinogenicity Risks

-

1-Naphthylamine is toxic and may be carcinogenic.[2] It is often contaminated with 2-naphthylamine , a potent human carcinogen. Ensure high-purity starting material (>98%) is used to minimize this risk.

-

Benzaldehyde is susceptible to autoxidation to benzoic acid; use fresh or distilled reagents.

-

Standard PPE: Nitrile gloves, fume hood, and eye protection are mandatory.

Chemical Basis & Retrosynthesis

The synthesis is a classic nucleophilic addition-elimination reaction. The nitrogen lone pair of the 1-naphthylamine attacks the electrophilic carbonyl carbon of benzaldehyde.

Reaction Mechanism

The reaction proceeds through a carbinolamine intermediate, which undergoes acid-catalyzed dehydration to form the imine.

Key Mechanistic Steps:

-

Activation: Acid catalyst protonates the benzaldehyde carbonyl oxygen, increasing electrophilicity.

-

Addition: 1-Naphthylamine attacks the carbonyl carbon.

-

Proton Transfer: Formation of the neutral carbinolamine intermediate.

-

Elimination: Protonation of the hydroxyl group followed by water loss yields the iminium ion, which deprotonates to the final imine.

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of 1-naphthylamine and benzaldehyde.

Materials & Equipment

| Component | Specification | Quantity (Example Scale) | Role |

| 1-Naphthylamine | >98% Purity | 1.43 g (10 mmol) | Nucleophile |

| Benzaldehyde | Distilled, free of benzoic acid | 1.06 g (10 mmol) | Electrophile |

| Ethanol (Absolute) | Anhydrous | 20-30 mL | Solvent |

| Glacial Acetic Acid | ACS Reagent | 2-3 drops | Catalyst |

| Apparatus | Round-bottom flask, Reflux condenser | 100 mL | Reaction Vessel |

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Step-by-Step Synthesis

-

Preparation of Reactants:

-

In a 100 mL round-bottom flask, dissolve 1.43 g of 1-naphthylamine in 15 mL of absolute ethanol .

-

Note: If the amine solution is dark purple/red, the starting material is oxidized. Recrystallize from ethanol/water before use if purity is critical.

-

-

Addition of Electrophile:

-

Add 1.06 g (approx. 1.02 mL) of benzaldehyde dropwise to the stirring amine solution.

-

Add 2-3 drops of glacial acetic acid . The acid catalyzes the rate-limiting dehydration step.

-

-

Reflux (The Reaction):

-

Attach a reflux condenser.

-

Heat the mixture to reflux (approx. 78°C) for 2 to 3 hours .

-

Observation: The solution typically deepens in color (yellow to orange) as the conjugated imine system forms.

-

-

Isolation (Crystallization):

-

Remove the heat source and allow the solution to cool slowly to room temperature.

-

Place the flask in an ice bath (0-4°C) for 30 minutes to induce precipitation.

-

Troubleshooting: If no precipitate forms, reduce the solvent volume by rotary evaporation (remove ~50% of ethanol) and cool again.

-

-

Filtration & Purification:

-

Filter the solid product using a Buchner funnel under vacuum.

-

Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and acid catalyst.

-

Recrystallization: Dissolve the crude solid in the minimum amount of hot ethanol. Allow to cool slowly to yield high-purity needle-like crystals.

-

-

Drying:

-

Dry the crystals in a vacuum desiccator over CaCl₂ or silica gel for 12 hours.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target Schiff base.

Characterization & Data Analysis

The following physical and spectral data confirm the successful synthesis of N-(1-naphthyl)-N-(phenylmethylene)amine.

Physical Properties

| Property | Expected Value | Notes |

| Appearance | Yellow/Orange Needles | Color arises from extended conjugation. |

| Melting Point | 73°C – 75°C | Sharp range indicates high purity [1]. |

| Yield | 80% – 92% | Dependent on water removal efficiency. |

Spectroscopic Validation

-

FT-IR (KBr Pellet):

-

ν(C=N): Strong band at 1620–1640 cm⁻¹ . This is the diagnostic peak for Schiff base formation.

-

Absence: Disappearance of the doublet ν(N-H) stretch (3300–3400 cm⁻¹) from the primary amine and the ν(C=O) stretch (1700 cm⁻¹) from the aldehyde.

-

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.5 – 8.8 ppm (1H, s): Azomethine proton (-N=CH -). This singlet is the primary confirmation of the imine bond.

-

δ 7.0 – 8.2 ppm (Multi-H, m): Aromatic protons from the naphthyl and phenyl rings.

-

Optimization & Troubleshooting

The Equilibrium Problem

Schiff base formation is reversible:

-

Solution: For scales >10g, use a Dean-Stark trap with toluene or benzene to azeotropically remove water.

-

Alternative: Add molecular sieves (3Å or 4Å) directly to the reaction flask during reflux to scavenge water.

Hydrolysis During Storage

Imines are sensitive to moisture.

-

Storage: Store in a tightly sealed vial, preferably under an inert atmosphere (N₂/Ar), in a cool, dark place.

-

Symptoms: If the yellow solid turns pale or smells of benzaldehyde (almond odor), hydrolysis has occurred.

References

-

Silva, T. F. (2020).[3][4] New insights into the mechanism of Schiff base synthesis from aromatic amines. PeerJ Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: (E)-N-(naphthalen-1-yl)-1-phenylmethanimine

[1][2]

Executive Summary & Nomenclature Analysis

The compound queried as "N-(1-naphthyl)-N-(phenylmethylene)amine" is a Schiff base (imine) derived from the condensation of 1-naphthylamine and benzaldehyde.[1] In the context of rigorous chemical ontology, the user-supplied name describes the substituents on the nitrogen atom but lacks the systematic precision required for regulatory or publication standards.

Preferred IUPAC Name (PIN): (E)-N-(naphthalen-1-yl)-1-phenylmethanimine [1]

Synonyms:

-

N-(1-Naphthyl)benzaldimine[1]

This compound represents a critical scaffold in medicinal chemistry, serving as a precursor for secondary amines via reduction and as a bidentate ligand in coordination chemistry.[1] Its synthesis and handling require strict adherence to safety protocols due to the toxicity profile of the starting material, 1-naphthylamine.[1]

Chemical Identity & Physical Properties[1][2][4][5][6][7][8][9][10]

The molecule features a

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Registry Number | 890-51-7 | |

| Molecular Formula | ||

| Molecular Weight | 231.29 g/mol | |

| Appearance | Yellow crystalline solid | Typical of conjugated Schiff bases |

| Melting Point | 73–75 °C | Recrystallized from Ethanol |

| Solubility | Soluble in | Insoluble in |

| Isomerism | (E)-isomer (Trans) | Thermodynamically dominant |

Critical Safety Protocol: Handling Naphthylamines

WARNING: The starting material, 1-Naphthylamine , is a toxic aromatic amine.[1] While less potent than its isomer 2-naphthylamine (a known human carcinogen), commercial grades of 1-naphthylamine may contain up to 0.5% 2-naphthylamine as an impurity.[1]

Mandatory Safety Controls:

-

Engineering: All weighing and transfer operations must occur inside a certified chemical fume hood with a face velocity of >100 fpm.[1]

-

PPE: Double nitrile gloves (0.11 mm min thickness), lab coat, and safety goggles.[1]

-

Decontamination: All glassware contacting the amine must be rinsed with dilute HCl (to form the water-soluble hydrochloride salt) before washing.[1]

Experimental Synthesis Protocol

This protocol utilizes an acid-catalyzed condensation reaction.[1] The causality behind using ethanol as a solvent is twofold: it solubilizes the reactants at reflux but promotes the precipitation of the imine product upon cooling, driving the equilibrium forward via Le Chatelier's principle.

Reagents

-

1-Naphthylamine (14.3 g, 0.10 mol)[1]

-

Benzaldehyde (10.6 g, 10.2 mL, 0.10 mol)

-

Absolute Ethanol (100 mL)

-

Glacial Acetic Acid (2-3 drops) - Catalyst[1]

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.3 g of 1-naphthylamine in 50 mL of absolute ethanol.

-

Addition: Add 10.2 mL of benzaldehyde to the solution. The mixture may turn slightly warm (exothermic condensation).[1]

-

Catalysis: Add 2 drops of glacial acetic acid. Note: Acid activates the carbonyl carbon of benzaldehyde, making it more electrophilic.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 78°C) for 3 hours.

-

Checkpoint: The solution color will deepen to yellow/orange, indicating extended conjugation.[1]

-

-

Crystallization: Remove heat and allow the flask to cool to room temperature. Then, place the flask in an ice bath (0-4°C) for 1 hour. The Schiff base will precipitate as yellow crystals.[1]

-

Filtration: Collect the solid via vacuum filtration using a Buchner funnel.[1] Wash the filter cake with 20 mL of cold ethanol to remove unreacted aldehyde.[1]

-

Purification: Recrystallize the crude product from hot ethanol.

-

Yield Expectation: 85-90%.[1]

-

Reaction Mechanism Visualization[1]

Caption: Acid-catalyzed mechanism involving carbonyl activation, nucleophilic addition, and dehydration.[1]

Characterization & Quality Control

To ensure the trustworthiness of the synthesized compound, the following spectral signatures must be verified.

Infrared Spectroscopy (FT-IR)

The diagnostic band for Schiff bases is the azomethine stretch.[1]

- : Strong absorption at 1615–1625 cm⁻¹ .[1]

-

Absence: No broad band at 3300–3500 cm⁻¹ (indicates consumption of primary amine

).[1] -

Absence: No strong band at 1700 cm⁻¹ (indicates consumption of aldehyde

).[1]

Proton NMR ( -NMR, 400 MHz, )

-

Azomethine Proton (

): A distinct singlet appearing downfield at -

Aromatic Region: Multiplet at

7.2–8.2 ppm (integrating to 12 protons: 7 from naphthyl, 5 from phenyl).[1]

Mass Spectrometry (EI-MS)[1][11][12]

Applications in Research

Ligand Chemistry

(E)-N-(naphthalen-1-yl)-1-phenylmethanimine acts as a monodentate ligand through the imine nitrogen.[1] However, derivatives with ortho-hydroxy groups (using salicylaldehyde instead of benzaldehyde) form bidentate NO ligands, crucial for synthesizing transition metal complexes (Cu, Ni, Zn) with antimicrobial properties.[1]

Biological Activity Pathway

Schiff bases containing the naphthalene moiety exhibit biological activity by interfering with cellular respiration in microbes.[1] The planar naphthalene ring facilitates intercalation into DNA, while the azomethine linkage binds to enzyme active sites.[1]

Caption: Putative mechanism of action for antimicrobial activity of naphthalene-based Schiff bases.

References

-

PubChem. (n.d.).[1][5][6] N-(1-naphthyl)-N-(phenylmethylene)amine (CID 1201463).[1][2] National Library of Medicine.[1] Retrieved from [Link]

-

Zhu, R., Zhang, Y., & Ren, Y. (2010).[1][7][8] N-(4-Chlorobenzylidene)-1-naphthylamine.[1][8] Acta Crystallographica Section E, 66(9), o2337.[1] (Provides structural analog comparison and crystallographic data). Retrieved from [Link]

-

OSHA. (1992).[1][9] N-Phenyl-1-naphthylamine Sampling and Analytical Method. (Safety and handling reference for naphthylamine derivatives). Retrieved from [Link][1]

Sources

- 1. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(1-naphthyl)-N-(phenylmethylene)amine | C17H13N | CID 1201463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. Naphthalen-1-yl phenylmethanesulfonate | C17H14O3S | CID 71354169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(2-naphthalen-1-ylethyl)-1-phenylmethanimine | C19H17N | CID 154126259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. osha.gov [osha.gov]

An In-depth Technical Guide to N-(1-naphthyl)-N-(phenylmethylene)amine: Synthesis, Characterization, and Potential Applications

Abstract

N-(1-naphthyl)-N-(phenylmethylene)amine, a Schiff base derived from 1-naphthylamine and benzaldehyde, represents a class of organic compounds with significant academic and industrial interest. This technical guide provides a comprehensive overview of its fundamental chemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential applications, particularly within the realms of materials science and drug discovery. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this specific imine.

Introduction: The Chemical Significance of N-(1-naphthyl)-N-(phenylmethylene)amine

N-(1-naphthyl)-N-(phenylmethylene)amine, also known as N-Benzylidene-1-naphthylamine, belongs to the Schiff base family, characterized by the presence of a carbon-nitrogen double bond (azomethine group). This functional group imparts unique electronic and structural properties to the molecule, making it a valuable synthon in organic chemistry and a scaffold for the development of novel functional materials and therapeutic agents. The fusion of the planar naphthalene ring system with the phenylmethylene moiety creates a conjugated system that is often associated with interesting photophysical and biological properties.

The core structure of N-(1-naphthyl)-N-(phenylmethylene)amine, with its aromatic domains, provides a framework for potential intermolecular interactions, such as π-π stacking, which can influence its solid-state properties and its binding affinity to biological targets. Understanding the synthesis and detailed characterization of this compound is paramount for its exploration in various scientific disciplines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for its application. Key properties of N-(1-naphthyl)-N-(phenylmethylene)amine are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₃N | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Melting Point | 74 °C | [2] |

| Appearance | Expected to be a crystalline solid | N/A |

| CAS Number | 890-51-7 | [1] |

Synthesis of N-(1-naphthyl)-N-(phenylmethylene)amine

The synthesis of N-(1-naphthyl)-N-(phenylmethylene)amine is typically achieved through the condensation reaction of 1-naphthylamine and benzaldehyde. This reaction is a classic example of Schiff base formation, which involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.

Reaction Scheme

The overall reaction for the synthesis of N-(1-naphthyl)-N-(phenylmethylene)amine is depicted below.

Caption: Synthesis of N-(1-naphthyl)-N-(phenylmethylene)amine.

Detailed Experimental Protocol

This protocol is based on established methods for Schiff base synthesis.

Materials:

-

1-Naphthylamine (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Desiccator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-naphthylamine (1.0 eq) in a minimal amount of absolute ethanol with stirring.

-

To this solution, add an equimolar amount of benzaldehyde (1.0 eq) dropwise at room temperature.

-

Upon addition, the reaction mixture is typically heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the flask is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the product.

-

The solid product is collected by suction filtration using a Büchner funnel.

-

The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

The purified product is then dried in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).

Spectroscopic Characterization

The structural elucidation of N-(1-naphthyl)-N-(phenylmethylene)amine is accomplished through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of N-(1-naphthyl)-N-(phenylmethylene)amine is expected to exhibit characteristic absorption bands corresponding to its functional groups.

-

C=N Stretch: A strong absorption band is anticipated in the region of 1625-1600 cm⁻¹, which is characteristic of the imine or azomethine group.

-

Aromatic C-H Stretch: Multiple weak to medium bands are expected above 3000 cm⁻¹ due to the C-H stretching vibrations of the aromatic rings.

-

Aromatic C=C Stretch: Several bands of variable intensity will appear in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the phenyl and naphthyl rings.

-

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings will be observed in the fingerprint region (below 900 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the hydrogen atoms in the molecule.

-

Azomethine Proton (-CH=N-): A characteristic singlet is expected in the downfield region, typically between δ 8.0 and 9.0 ppm.

-

Aromatic Protons: A complex multiplet pattern will be observed in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the phenyl and naphthyl rings.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Azomethine Carbon (-CH=N-): The imine carbon is expected to resonate in the downfield region, typically between δ 150 and 165 ppm.

-

Aromatic Carbons: A series of signals in the δ 110-150 ppm range will correspond to the carbons of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 231, corresponding to the molecular weight of N-(1-naphthyl)-N-(phenylmethylene)amine[1].

-

Fragmentation Pattern: Common fragmentation pathways for Schiff bases include cleavage of the C-N bond and fragmentation of the aromatic rings.

Potential Applications in Drug Development and Research

While specific biological studies on N-(1-naphthyl)-N-(phenylmethylene)amine are limited, the broader classes of Schiff bases and naphthylamine derivatives have demonstrated a wide range of biological activities, suggesting potential avenues for investigation.

Antimicrobial and Antifungal Activity

Naphthylamine derivatives have been reported to possess antibacterial and antifungal properties[3][4]. The imine linkage in Schiff bases is often associated with antimicrobial activity. Therefore, N-(1-naphthyl)-N-(phenylmethylene)amine could be a candidate for screening against various bacterial and fungal strains.

Anti-inflammatory Potential

Certain naphthalene derivatives have shown significant anti-inflammatory activities[2][5]. The mechanism of action often involves the inhibition of inflammatory mediators. N-(1-naphthyl)-N-(phenylmethylene)amine could be evaluated in in-vitro and in-vivo models of inflammation.

Anticancer Activity

Numerous Schiff bases and their metal complexes have been investigated for their anticancer properties. The planar aromatic structure of N-(1-naphthyl)-N-(phenylmethylene)amine could facilitate intercalation with DNA, a mechanism of action for some anticancer drugs. Further studies are warranted to explore its cytotoxic effects on various cancer cell lines.

Caption: Potential applications of the core molecule.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(1-naphthyl)-N-(phenylmethylene)amine is classified with the following hazards:

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P501: Dispose of contents/container in accordance with local regulations[1].

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

N-(1-naphthyl)-N-(phenylmethylene)amine is a readily synthesizable Schiff base with a well-defined chemical structure. Its physicochemical properties and the presence of the reactive azomethine group make it a compound of interest for further research and development. While its full biological potential is yet to be unlocked, the known activities of related compounds provide a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. This guide provides the foundational knowledge necessary for researchers to confidently work with and explore the potential of this intriguing molecule.

References

- RU2496770C2, Method of producing n-benzylidene benzylamine, Google P

- US6476268B1, Preparation of N-benzylamines, Google P

-

Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques, NIH. [Link]

-

Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex, ARC Journals. [Link]

-

benzalaniline, Organic Syntheses Procedure. [Link]

-

N-(1-naphthyl)-N-(phenylmethylene)amine | C17H13N | CID 1201463, PubChem. [Link]

-

N-(1-naphthyl)ethyleneamine | C12H11N | CID 248464, PubChem. [Link]

-

Biological Study of Naphthalene Derivatives with Antiinflammatory Activities, ResearchGate. [Link]

-

Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety, PubMed. [Link]

-

Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects, MDPI. [Link]

-

1-Naphthalenamine, N-phenyl-, NIST WebBook. [Link]

-

Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety, ResearchGate. [Link]

-

An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity, MDPI. [Link]

-

N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE), OSHA. [Link]

-

N-(1-Naphthyl)ethylenediamine, Wikipedia. [Link]

-

Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives, PubMed. [Link]

-

Anti-Inflammatory Activity of Natural Products, MDPI. [Link]

-

N-(1-naphthyl)ethyleneamine | C12H11N | CID 248464, PubChem. [Link]

-

Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air, The Royal Society of Chemistry. [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction, NIH. [Link]

-

Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers, MDPI. [Link]

-

Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes, PMC. [Link]

-

Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives, PubMed. [Link]

-

Anticancer Activities of Seven Peronemins (A2, A3, B1, B2, B3, C1, and D1) from Peronema canescens Jack: A Prediction Studies, ResearchGate. [Link]

-

Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors, PMC. [Link]

Sources

- 1. N-(1-naphthyl)-N-(phenylmethylene)amine | C17H13N | CID 1201463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzylidene-1-napthylamine | 890-51-7 [chemicalbook.com]

- 3. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Schiff Base of 1-Naphthylamine and Benzaldehyde: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the Schiff base derived from the condensation of 1-naphthylamine and benzaldehyde, a molecule of significant interest in the field of medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, mechanistic underpinnings, and detailed characterization of N-benzylidene-1-naphthylamine. Furthermore, it explores the therapeutic potential of this class of compounds, with a focus on their antimicrobial and anticancer activities. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure technical accuracy and reproducibility.

Introduction: The Significance of Schiff Bases in Drug Discovery

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a versatile class of organic compounds that have garnered substantial attention in pharmaceutical and medicinal chemistry.[1][2] Their synthetic accessibility, typically through a straightforward condensation reaction between a primary amine and an aldehyde or ketone, allows for a high degree of structural diversity. This structural versatility is a key attribute in the design of novel therapeutic agents.

The biological activity of Schiff bases is often attributed to the toxophoric azomethine linkage, which can be crucial for their interaction with biological targets.[1] These compounds and their metal complexes have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The Schiff base formed from 1-naphthylamine and benzaldehyde, N-benzylidene-1-naphthylamine, combines the steric bulk and lipophilicity of the naphthalene moiety with the aromatic properties of the benzylidene group, making it a compelling scaffold for drug development.

Synthesis of N-benzylidene-1-naphthylamine: Mechanism and Protocol

The synthesis of N-benzylidene-1-naphthylamine proceeds via a nucleophilic addition-elimination reaction. Understanding the mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.

Reaction Mechanism

The formation of the Schiff base is typically a reversible, acid-catalyzed reaction. The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the benzaldehyde carbonyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks the electrophilic carbonyl carbon of the protonated benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, forming a good leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (the imine or azomethine group).

-

Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom, yielding the final Schiff base product and regenerating the acid catalyst.

The steric hindrance from the bulky 1-naphthyl group can influence the rate of reaction, necessitating appropriate reaction conditions to ensure completion.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar Schiff bases.[3]

Materials:

-

1-Naphthylamine (or 1-Naphthylamine hydrochloride)

-

Benzaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 1-naphthylamine (1.0 eq) in a minimal amount of absolute ethanol.

-

Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.0 eq) dropwise at room temperature.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: Purify the crude Schiff base by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-benzylidene-1-naphthylamine.

Structural Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key diagnostic peak for the formation of the Schiff base is the appearance of the C=N stretching vibration and the disappearance of the C=O and N-H stretching vibrations of the starting materials.

Expected FTIR Spectral Data:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| C=N (Imine) | Stretch | 1625 - 1600 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-H (Aldehydic) | Stretch (from benzaldehyde) | ~2850 and ~2750 (disappears) |

| C=O (Aldehydic) | Stretch (from benzaldehyde) | ~1700 (disappears) |

| N-H (Amine) | Stretch (from 1-naphthylamine) | 3400 - 3300 (disappears) |

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. Both ¹H and ¹³C NMR are crucial for the characterization of N-benzylidene-1-naphthylamine.

Expected ¹H NMR Spectral Data:

The most characteristic signal in the ¹H NMR spectrum of the Schiff base is the singlet corresponding to the azomethine proton (-CH=N-).

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Azomethine H (-CH=N-) | 8.0 - 8.5 | Singlet (s) |

| Aromatic H (Naphthyl & Phenyl) | 7.0 - 8.0 | Multiplet (m) |

Expected ¹³C NMR Spectral Data:

The key signal in the ¹³C NMR spectrum is the resonance of the azomethine carbon.

| Carbon | Chemical Shift (δ, ppm) |

| Azomethine C (-C H=N-) | 160 - 165 |

| Aromatic C (Naphthyl & Phenyl) | 120 - 150 |

Note: The chemical shifts are approximate and can be influenced by the solvent used for the measurement. A complete assignment would require 2D NMR techniques such as COSY and HSQC.

UV-Visible Spectroscopy

UV-Visible spectroscopy can provide information about the electronic transitions within the molecule. The extended conjugation in N-benzylidene-1-naphthylamine, involving the phenyl ring, the imine bond, and the naphthalene ring system, is expected to result in strong absorption bands in the UV region.

Therapeutic Potential: A Review of Biological Activities

Schiff bases derived from naphthylamine are recognized for their potential as therapeutic agents, exhibiting a range of biological activities.

Antimicrobial Activity

The imine group in Schiff bases is often implicated in their antimicrobial activity, potentially by interfering with microbial cell wall synthesis or by disrupting cell membrane integrity. While specific MIC (Minimum Inhibitory Concentration) values for N-benzylidene-1-naphthylamine are not widely reported, derivatives of naphthylamine have shown promising antimicrobial properties. For instance, certain naphthylamine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4] The lipophilic nature of the naphthalene ring can facilitate the transport of the molecule across microbial cell membranes, enhancing its efficacy.

Anticancer Activity

The planar aromatic structure of the naphthalene moiety allows for potential intercalation with DNA, a mechanism that can lead to cytotoxic effects against cancer cells. Numerous Schiff bases and their metal complexes have been investigated for their anticancer properties.[5] Studies on related N-benzylideneaniline compounds have shown cytotoxic activity against various cancer cell lines.[6] The potential mechanism of action could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer cell proliferation. Further in-vitro studies, such as MTT assays against a panel of cancer cell lines, are required to quantify the specific anticancer activity of N-benzylidene-1-naphthylamine.

Potential Mechanism of Action Visualization

Caption: Plausible mechanisms of action for N-benzylidene-1-naphthylamine.

Conclusion and Future Directions

The Schiff base N-benzylidene-1-naphthylamine represents a molecule with significant potential in the realm of drug discovery. Its straightforward synthesis and versatile chemical structure make it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its synthesis, the underlying mechanistic principles, and a framework for its characterization.

While the therapeutic potential of this class of compounds is evident from the broader scientific literature, further focused research is imperative. Specifically, the systematic evaluation of N-benzylidene-1-naphthylamine and its derivatives against a wide range of microbial pathogens and cancer cell lines is necessary to elucidate its specific activity and to establish structure-activity relationships. Such studies will be instrumental in guiding the rational design of more potent and selective drug candidates based on this promising molecular framework.

References

- Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.

- Jadhav, P.M. et al. (2020). A review on biological activities of Schiff base ligand and their metal complexes. International Journal of ChemTech Research, 13(1), 217-221.

- Alsabra, Z. et al. (2021). Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria: Homs.

- In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. (2025, October 13). International Journal of Environmental Sciences.

- Petrikaite, V. et al. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicina (Kaunas), 47(9), 509-515.

- Application Notes and Protocols for Antimicrobial 3-(Naphthalen-1-yl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijsra.net [ijsra.net]

"biological activity of N-(1-naphthyl)-N-(phenylmethylene)amine"

An In-depth Technical Guide to the Biological Activity of N-(1-naphthyl)-N-(phenylmethylene)amine

Executive Summary

N-(1-naphthyl)-N-(phenylmethylene)amine is a Schiff base, an organic compound featuring a characteristic carbon-nitrogen double bond (azomethine group). This structural motif is a cornerstone in the development of novel therapeutic agents due to its versatile biological activity. The molecule uniquely combines a bulky, planar naphthyl group with a phenylmethylene moiety, creating a scaffold with significant potential for biological interaction. This guide provides a comprehensive technical overview of this compound, from its chemical synthesis and characterization to its putative biological activities, including antimicrobial, antifungal, and cytotoxic properties. We delve into the mechanistic rationale behind these activities, provide detailed experimental protocols for their evaluation, and discuss the structure-activity relationships that may guide future drug development efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of naphthalene-based Schiff bases.

Introduction: The Chemical and Biological Context

Schiff bases, or imines, are a class of compounds defined by the presence of an azomethine or imine group (-C=N-).[1] This functional group is not merely a structural linker but an active pharmacophore, imparting a wide spectrum of biological activities to the parent molecule, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

N-(1-naphthyl)-N-(phenylmethylene)amine (also known as N-Benzylidene-1-napthylamine) is a specific imine formed from 1-naphthylamine and benzaldehyde. Its molecular structure, C17H13N, is distinguished by two key aromatic systems:

-

The Naphthalene Ring: This large, planar polycyclic aromatic system is a well-known feature in molecules capable of intercalating with DNA.[4] This ability to slot between the base pairs of the DNA double helix can disrupt critical cellular processes like replication and transcription, forming the basis of many anticancer therapies.

-

The Phenylmethylene Group: Derived from benzaldehyde, this group offers a site for chemical modification. Substituents on the phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, allowing for the fine-tuning of its biological activity.

The convergence of these structural features makes N-(1-naphthyl)-N-(phenylmethylene)amine a compelling candidate for investigation in drug discovery programs.

Synthesis and Characterization

The synthesis of N-(1-naphthyl)-N-(phenylmethylene)amine is a classic example of Schiff base formation, proceeding via a nucleophilic addition-elimination reaction. The causality behind this experimental choice is its efficiency, high yield, and the relative simplicity of the procedure.

Principle of Synthesis

The reaction involves the condensation of a primary amine (1-naphthylamine) with an aldehyde (benzaldehyde). The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the stable imine product.[5] A mildly acidic catalyst is often employed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of N-(1-naphthyl)-N-(phenylmethylene)amine.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should ensure all activities are conducted in compliance with institutional safety guidelines.

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1-naphthylamine (e.g., 10 mmol) in 50 mL of absolute ethanol. Stir until fully dissolved.

-

Aldehyde Addition: To the stirred solution, add an equimolar amount of benzaldehyde (10 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The causality here is that the acid protonates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the amine.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 4:1).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate out.

-

Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials. Further purify the product by recrystallization from ethanol to obtain pure crystals.[2]

-

Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the compound using standard spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and Mass Spectrometry to confirm its identity and purity.

Potential Biological Activities and Evaluation Protocols

While specific experimental data for N-(1-naphthyl)-N-(phenylmethylene)amine is limited in publicly accessible literature, its structural similarity to other biologically active naphthylamine derivatives allows for the formulation of strong hypotheses regarding its potential activities.[6][7]

Antimicrobial and Antifungal Activity

Hypothesis: The azomethine group is known to be a key pharmacophore for antimicrobial activity. It is believed to function by interfering with microbial cellular processes.[2] Naphthylamine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8]

Proposed Mechanism of Action - Chelation Theory: Many Schiff bases exert their antimicrobial effect by forming stable complexes with transition metal ions within the microbial cell. These metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) are essential cofactors for numerous enzymes vital for microbial survival. By chelating these ions, the Schiff base effectively inactivates these enzymes, leading to a disruption of metabolic pathways and ultimately, cell death.

Caption: Proposed antimicrobial mechanism via metal ion chelation by the Schiff base.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation: Prepare a stock solution of N-(1-naphthyl)-N-(phenylmethylene)amine in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Prepare standardized microbial inoculums (e.g., ~5 x 10⁵ CFU/mL for bacteria). Add the inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a reference.[6]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be determined visually or by measuring absorbance with a plate reader.

Data Presentation: Sample MIC Table

| Microbial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Staphylococcus aureus | Data | Data | N/A |

| Escherichia coli | Data | Data | N/A |

| Candida albicans | Data | N/A | Data |

| Aspergillus niger | Data | N/A | Data |

Anticancer and Cytotoxic Activity

Hypothesis: The planar naphthalene ring is a classic DNA intercalating motif.[4] By inserting itself into the DNA helix, the compound can inhibit the activity of enzymes like topoisomerase, leading to DNA damage and triggering apoptosis in rapidly dividing cancer cells. Similar N-aryl-N-naphthyl derivatives have shown potent cytotoxic activity against various human cancer cell lines.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast, H-460 for lung[7]) into 96-well plates at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of N-(1-naphthyl)-N-(phenylmethylene)amine (and a vehicle control, e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the purple solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined by plotting viability against compound concentration.

Data Presentation: Sample Cytotoxicity Table

| Cancer Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 (Breast) | Data | Data |

| H-460 (Lung) | Data | Data |

| SF-268 (CNS) | Data | Data |

Structure-Activity Relationship (SAR) and Future Directions

The true potential of N-(1-naphthyl)-N-(phenylmethylene)amine lies in its capacity to serve as a scaffold for medicinal chemistry optimization.

-

Phenyl Ring Substitution: The phenyl ring is a prime target for modification. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the ortho, meta, or para positions can significantly alter the compound's electronic distribution and steric profile. This can enhance binding to biological targets and modulate pharmacokinetic properties.[9]

-

Naphthalene Ring Modification: While more synthetically challenging, modifications to the naphthalene core could also be explored to improve activity or reduce off-target effects.

-

Future Research: The logical next steps for this compound involve:

-

Empirical Screening: Performing the in vitro assays described above to confirm and quantify its biological activities.

-

Derivative Synthesis: Creating a library of analogs based on SAR insights to identify compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: Conducting further experiments (e.g., DNA binding assays, enzyme inhibition assays) to elucidate the precise molecular mechanisms.

-

In Vivo Testing: Advancing the most promising lead compounds to preclinical animal models to evaluate efficacy and safety.

-

Toxicological Profile

A critical aspect of drug development is understanding a compound's safety profile.

-

Acute Toxicity: According to its GHS classification, N-(1-naphthyl)-N-(phenylmethylene)amine is considered harmful if swallowed.[10]

-

Environmental Hazard: It is also classified as toxic to aquatic life with long-lasting effects.[10]

-

Carcinogenicity Concerns: The parent amine, 1-naphthylamine, is a suspected carcinogen.[11] While this does not automatically confer carcinogenicity to the Schiff base derivative, it necessitates rigorous toxicological and genotoxicity testing before any consideration for therapeutic use. A bioassay on the related N-(1-naphthyl)ethylenediamine dihydrochloride did not find it to be carcinogenic in rats or mice under the specific test conditions, but this cannot be extrapolated directly.[11]

Conclusion

N-(1-naphthyl)-N-(phenylmethylene)amine represents a molecule of significant interest at the intersection of chemistry and biology. Its structure, featuring a DNA-intercalating naphthalene moiety and a tunable phenyl group linked by a biologically active azomethine bridge, provides a strong rationale for its investigation as an antimicrobial and anticancer agent. While empirical data on this specific molecule remains to be broadly published, the foundational knowledge from related Schiff bases and naphthylamine derivatives provides a clear and logical roadmap for its exploration. The protocols and mechanistic insights detailed in this guide offer a framework for researchers to unlock the therapeutic potential of this promising chemical scaffold.

References

-

MDPI. (2022). Antimicrobial and Anti-Inflammatory Activity of Low-Energy Assisted Nanohydrogel of Azadirachta indica Oil. Retrieved from [Link]

-

Wikipedia. N-(1-Naphthyl)ethylenediamine. Retrieved from [Link]

-

Nardi, D., et al. (1981). New alpha-aryl-beta,N-imidzolylethyl benzyl and naphthylmethyl ethers with antimycotic and antibacterial activity. Arzneimittelforschung, 31(12), 2123-6. Retrieved from [Link]

-

Petrikaite, V., et al. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicinos, 47(9), 503-9. Retrieved from [Link]

-

National Toxicology Program. (1978). Bioassay of N-(1-naphthyl)ethylenediamine dihydrochloride for possible carcinogenicity. Technical Report Series No. 132. Retrieved from [Link]

-

Xia & He Publishing Inc. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Bonoi. Retrieved from [Link]

- Google Patents. US6054618A - Preparation of N-phenyl-1-naphthylamine.

-

Paredes, J., et al. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Letters in Drug Design & Discovery, 9(7), 677-683. Retrieved from [Link]

-

PubChem. N-(1-naphthyl)-N-(phenylmethylene)amine. Retrieved from [Link]

-

PubChem. Phenyl-1-naphthylamine. Retrieved from [Link]

-

OSHA. N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) / N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Retrieved from [Link]

-

ResearchGate. (2014). In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. Retrieved from [Link]

-

Wikipedia. Schiff base. Retrieved from [Link]

-

Ruan, W., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(19), 4529. Retrieved from [Link]

-

Przybylski, P., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(24), 7604. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). New methods for the synthesis of naphthyl amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Lee, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 199-208. Retrieved from [Link]

-

Frontiers. (2021). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Frontiers in Chemistry. Retrieved from [Link]

-

ResearchGate. (2010). N-(4-Chlorobenzylidene)-1-naphthylamine. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Retrieved from [Link]

-

ResearchGate. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Retrieved from [Link]

-

GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

-

PubChem. N-Ethyl-1-naphthalenamine. Retrieved from [Link]

-

YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]

-

ACS Publications. (1965). On the Mechanism of Formation of the Metal Complexes of Schiff Bases. Retrieved from [Link]

Sources

- 1. Schiff base - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 3. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New alpha-aryl-beta,N-imidzolylethyl benzyl and naphthylmethyl ethers with antimycotic and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(1-naphthyl)-N-(phenylmethylene)amine | C17H13N | CID 1201463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Technical Monograph: N-(1-Naphthyl)-N-(Phenylmethylene)amine

Structure, Synthesis, and Industrial Applications of a Model Schiff Base [1][2]

Executive Summary & Chemical Identity[2][3]

N-(1-naphthyl)-N-(phenylmethylene)amine (IUPAC: (E)-N-benzylidenenaphthalen-1-amine) represents a classical "Schiff base" scaffold formed by the condensation of a primary aromatic amine (1-naphthylamine) and an aromatic aldehyde (benzaldehyde).[2]

While often utilized as an intermediate in organic synthesis, its primary value in modern application science lies in two distinct fields: corrosion inhibition for mild steel in acidic media and coordination chemistry as a bidentate ligand for transition metals (Mn, Ni, Co).

Chemical Profile

| Property | Specification |

| IUPAC Name | (E)-N-benzylidenenaphthalen-1-amine |

| CAS Registry | 893-30-1 |

| Molecular Formula | C₁₇H₁₃N |

| Molecular Weight | 231.29 g/mol |

| Appearance | Brown/Yellow Crystalline Solid |

| Melting Point | 106°C (Experimental) [1] |

| Solubility | Soluble in Ethanol, Chloroform, DMSO; Insoluble in Water |

Synthetic Methodology: The "Gold Standard" Protocol

As researchers, we prioritize reproducibility. While solvent-free microwave methods exist, the Acid-Catalyzed Ethanol Reflux remains the most robust method for obtaining high-purity crystals suitable for biological screening or crystallographic analysis.[2]

Reaction Mechanism

The synthesis proceeds via nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate, followed by acid-catalyzed dehydration to form the azomethine (C=N) bond.

Figure 1: Step-wise formation of the azomethine linkage via condensation and dehydration.[2]

Experimental Protocol

Reagents:

-

1-Naphthylamine (0.01 mol)[2]

-

Benzaldehyde (0.01 mol)

-

Absolute Ethanol (30 mL)

-

Glacial Acetic Acid (2-3 drops)[2]

Procedure:

-

Dissolution: Dissolve 1.43 g of 1-naphthylamine in 15 mL of absolute ethanol in a round-bottom flask.

-

Addition: Separately dissolve 1.06 g (approx. 1.01 mL) of benzaldehyde in 15 mL of ethanol. Add this slowly to the amine solution.[2]

-

Catalysis: Add 2-3 drops of glacial acetic acid to shift the equilibrium toward the product (Le Chatelier's principle).

-

Reflux: Heat the mixture under reflux for 4 hours at 70-80°C. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 7:3).

-

Isolation: Allow the solution to cool to room temperature, then refrigerate. The product will precipitate as brown/yellow crystals.[2]

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from diethyl ether or hot ethanol to achieve analytical purity.[2]

Validation Check:

-

Success Indicator: A sharp melting point at 106°C .[2] A broad range indicates incomplete dehydration or residual starting material.[2]

Structural Characterization

Reliable identification relies on the "fingerprint" of the azomethine bond.[2]

| Technique | Diagnostic Signal | Assignment |

| FT-IR | 1611 cm⁻¹ (Sharp) | ν(C=N) Azomethine Stretch [1] |

| FT-IR | 3050 cm⁻¹ | ν(C-H) Aromatic Stretch |

| ¹H NMR | δ 8.5 - 8.9 ppm (Singlet) | Azomethine Proton (-CH=N-) |

| ¹H NMR | δ 7.0 - 8.2 ppm (Multiplet) | Aromatic Protons (Naphthyl & Phenyl rings) |

Note: The absence of a broad peak at 3300-3400 cm⁻¹ (N-H stretch) confirms the complete consumption of the primary amine.

Functional Applications

A. Corrosion Inhibition (Industrial)

This molecule acts as a Mixed-Type Inhibitor for mild steel in acidic environments (1M HCl).[2][3] The large naphthyl ring provides high surface coverage, while the nitrogen lone pair facilitates chemisorption onto the metal surface.

Mechanism of Action:

-

Physisorption: Electrostatic interaction between the protonated imine and charged metal surface.[2]

-

Chemisorption: Donor-acceptor interaction between the N-atom lone pair and empty d-orbitals of Fe.[2]

Figure 2: Mechanism of corrosion inhibition on mild steel surfaces in acidic media.[2]

B. Antimicrobial Activity (Pharma)

The compound exhibits moderate activity against Gram-negative bacteria (E. coli, S. typhi) and fungi (A. fumigatus).[2]

-

Mechanism: The azomethine linkage interferes with normal cell processes.[2]

-

Chelation Effect: Upon coordination with metal ions (e.g., Ni(II), Mn(II)), the lipophilicity of the complex increases, enhancing penetration through the lipid membrane of the pathogen (Tweedy's Overtone Concept) [1].

C. Coordination Chemistry

The nitrogen atom of the azomethine group possesses a lone pair that can coordinate to transition metals.

-

Ligand Type: Monodentate (via N) or Bidentate (if ortho-substitution is present on the phenyl ring, though this specific molecule is primarily monodentate unless C-H activation occurs).[2]

-

Complex Geometry: Typically forms Octahedral or Square Planar complexes depending on the metal center (e.g., [M(L)₂Cl₂]).[2]

References

-

Aminu, I. K., & Daura, A. A. (2023).[2][4] Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and 1-Naphthylamine.[2][5] American Journal of Applied Chemistry, 11(3), 86-94.[2][4]

-

Relevance: Primary source for synthesis protocol (reflux), melting point (106°C), IR data (1611 cm⁻¹), and antimicrobial testing.[2]

-

-

Al-Amiery, A. A., et al. (2019).[2] Benzylidene as Efficient Corrosion Inhibition of Mild Steel in Acidic Solution.[2][3][6][7][8] Materials, 12(23).[2]

-

Hassan, K. H., et al. (2021).[2] Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride. Chemistry and Materials Research.

- Relevance: Confirms the stability of the 1-naphthylamine derived Schiff bases and their c

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 3. electrochemsci.org [electrochemsci.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and 1-Naphthylamine, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Versatile Role of N-(1-naphthyl)-N-(phenylmethylene)amine in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling a Privileged Schiff Base in Synthetic Chemistry

N-(1-naphthyl)-N-(phenylmethylene)amine, a Schiff base derived from 1-naphthylamine and benzaldehyde, is a crystalline solid with the molecular formula C₁₇H₁₃N.[1] While seemingly a straightforward imine, this molecule serves as a versatile and valuable building block in the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility stems from the reactive imine (C=N) functionality, which can participate in a variety of cycloaddition and multicomponent reactions, and the sterically demanding naphthyl group, which can influence the stereochemical outcome of these transformations. This guide provides a comprehensive overview of the synthesis and key applications of N-(1-naphthyl)-N-(phenylmethylene)amine, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₃N | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 74 °C | [1] |

| Boiling Point | 363.38 °C (estimated) | [1] |

| CAS Number | 890-51-7 | [1] |

Safety Information: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N-(1-naphthyl)-N-(phenylmethylene)amine is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of N-(1-naphthyl)-N-(phenylmethylene)amine: A Standard Condensation Protocol

The synthesis of N-(1-naphthyl)-N-(phenylmethylene)amine is typically achieved through a condensation reaction between 1-naphthylamine and benzaldehyde. This reaction is an equilibrium process where the removal of the water by-product drives the reaction towards the formation of the imine.

Protocol: Synthesis of N-(1-naphthyl)-N-(phenylmethylene)amine

This protocol is adapted from established methods for the synthesis of related N-benzylideneanilines.[2]

Materials:

-

1-Naphthylamine

-

Benzaldehyde

-

Ethanol (or Toluene)

-

Anhydrous Magnesium Sulfate (optional, for drying)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reactant Stoichiometry: In a round-bottom flask, dissolve 1-naphthylamine (1.0 equivalent) in a minimal amount of absolute ethanol.

-

Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux to increase the reaction rate. Reaction progress can be monitored by Thin Layer Chromatography (TLC). For reactions in toluene, a Dean-Stark apparatus can be used to azeotropically remove the water formed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford N-(1-naphthyl)-N-(phenylmethylene)amine as a crystalline solid.

Causality in Experimental Choices:

-

Solvent: Ethanol is a common choice due to the good solubility of the reactants and the ease of removal. Toluene is advantageous when azeotropic removal of water is desired to drive the equilibrium.

-

Temperature: While the reaction can proceed at room temperature, heating accelerates the rate of imine formation.

-

Purification: Recrystallization is an effective method for obtaining a highly pure crystalline product.

Applications in the Synthesis of Polycyclic N-Heterocycles

While direct, varied applications of N-(1-naphthyl)-N-(phenylmethylene)amine in complex multi-step syntheses are not extensively documented in readily available literature, the reactivity of its constituent parts (the imine bond and the N-(1-naphthyl) group) points to its significant potential. One notable application is in the synthesis of complex polycyclic lactams through intramolecular cyclization reactions.

Application Highlight: Intramolecular Electrophilic ipso-Iodocyclization

A study by a research group has demonstrated the utility of the N-benzyl-N-(1-naphthyl) moiety in an intramolecular electrophilic ipso-iodocyclization.[3] While this specific example utilizes an amide derivative rather than the imine itself, the principle highlights the reactivity of the naphthyl ring when tethered to a nitrogen atom, a feature inherent to our topic compound. This type of reaction is a powerful tool for the construction of complex, fused heterocyclic systems.

Reaction Principle: The N-(1-naphthyl) group can undergo electrophilic attack at the ipso-position (the carbon atom bearing the nitrogen substituent), leading to a cyclized product. The presence of an activating group on the nitrogen and a suitable tether allows for an intramolecular reaction, forming a new ring system. In the documented case, an N-benzyl-N-(1-naphthyl)propiolamide was used, where the propiolamide serves as the tether and the target for the intramolecular attack.

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis of polycyclic lactams.

This reaction showcases the potential of using the N-(1-naphthyl) group as a handle for constructing intricate molecular architectures. The resulting iodinated polycyclic lactams are valuable intermediates, as the iodine atom can be further functionalized through various cross-coupling reactions.

Potential Applications in Cycloaddition and Multicomponent Reactions

The imine functionality in N-(1-naphthyl)-N-(phenylmethylene)amine makes it a prime candidate for a range of cycloaddition and multicomponent reactions, which are powerful strategies for the rapid construction of molecular complexity.

[3+2] Cycloaddition Reactions

Azomethine ylides, which can be generated from imines, are key intermediates in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles like pyrrolidines.[4] The reaction of N-(1-naphthyl)-N-(phenylmethylene)amine with an appropriate reagent to form an azomethine ylide, followed by trapping with a dipolarophile (e.g., an alkene), would provide access to highly substituted pyrrolidine derivatives. The bulky naphthyl group would be expected to play a significant role in controlling the stereoselectivity of the cycloaddition.

General Mechanistic Pathway:

Caption: General pathway for [3+2] cycloaddition of imines.

Aza-Diels-Alder Reactions

Imines can also act as dienophiles in aza-Diels-Alder reactions, a powerful method for the synthesis of six-membered nitrogen heterocycles.[5] The reaction of N-(1-naphthyl)-N-(phenylmethylene)amine with a suitable diene would lead to the formation of tetrahydropyridine derivatives. The electronic nature of the substituents on both the imine and the diene would influence the reactivity and regioselectivity of the reaction.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient and atom-economical. Imines are frequently used as key components in MCRs. For instance, N-(1-naphthyl)-N-(phenylmethylene)amine could potentially be employed in Ugi or Passerini-type reactions to generate complex peptide-like structures or α-acyloxy carboxamides, respectively.

Conclusion and Future Outlook

N-(1-naphthyl)-N-(phenylmethylene)amine is a readily accessible and versatile building block with significant potential in organic synthesis. While its application in the construction of complex polycyclic lactams through intramolecular cyclization has been demonstrated, its utility in cycloaddition and multicomponent reactions remains an area ripe for exploration. The steric and electronic properties conferred by the naphthyl and phenyl substituents make it an attractive substrate for the development of novel, stereoselective synthetic methodologies. Further research into the reactivity of this privileged Schiff base is warranted and is expected to unveil new pathways for the efficient synthesis of diverse and medicinally relevant nitrogen-containing heterocycles.

References

-

Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. (n.d.). NIH. Retrieved January 31, 2026, from [Link].

-

Electrophilic ipso-iodocyclization of N-benzyl-N-(1-naphthyl)propiolamides: synthesis of complex polycyclic lactams. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 31, 2026, from [Link].

-

N-heterocyclization of naphthylamines with 1,2- and 1,3-diols catalyzed by an iridium chloride/BINAP system. (2009). PubMed. Retrieved January 31, 2026, from [Link].

-

Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. (2025). International Journal of Environmental Sciences, 11(23s). [Link].

-

N-(1-Naphthyl)ethylenediamine. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link].

-

Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). ResearchGate. Retrieved January 31, 2026, from [Link].

-

New methods for the synthesis of naphthyl amines. (n.d.). The Royal Society of Chemistry. Retrieved January 31, 2026, from [Link].

- Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). Google Patents.

-

A Facile synthesis of substituted quinolines by NaH mediated benzylic CH functionalization of methyl aza-arenes and. (n.d.). Der Pharma Chemica. Retrieved January 31, 2026, from [Link].

-

N-(2-Thienylmethylene)naphthalen-1-amine. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link].

- Preparation of N-benzylamines. (n.d.). Google Patents.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 31, 2026, from [Link].

-

N-(1-Naphthyl)ethylenediamine | C12H14N2 | CID 15107. (n.d.). PubChem. Retrieved January 31, 2026, from [Link].

-

Diels—Alder reaction between naphthalene and N phenylmaleimide under mild conditions. (2004). ResearchGate. Retrieved January 31, 2026, from [Link].

-

1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (n.d.). MDPI. Retrieved January 31, 2026, from [Link].

-

1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. (2025). ResearchGate. Retrieved January 31, 2026, from [Link].

-

Synthesis of Polycyclic Nitrogen Heterocycles via Alkene Aminopalladation/Carbopalladation Cascade Reactions. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link].

-

Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. (2025). YouTube. Retrieved January 31, 2026, from [Link].

-

Application of the aza-Diels–Alder reaction in the synthesis of natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 31, 2026, from [Link].

-

Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. (n.d.). Audrey Yun Li. Retrieved January 31, 2026, from [Link].

-

Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 31, 2026, from [Link].

-